

Part 1: Molecular Architecture & Physicochemical Profile

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Compound of Interest

Compound Name: *4-(3-Methoxypropoxy)-2-methylbenzoic acid*

Cat. No.: *B12077738*

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4-(3-Methoxypropoxy)-2-methylbenzoic acid represents a specialized pharmacophore scaffold often utilized in medicinal chemistry for Structure-Activity Relationship (SAR) exploration. It combines a polar, ionizable "head" (benzoic acid) with a flexible, amphiphilic "tail" (methoxypropoxy ether), bridged by a lipophilic toluene core.

This structure is particularly notable for its "Rabeprazole-like" ether tail—a 3-methoxypropoxy motif known to improve aqueous solubility while maintaining lipophilic contact points, a strategy validated in proton pump inhibitors (PPIs).

Physicochemical Data Summary

Property	Value (Predicted/Calculated)	Technical Significance
Formula	C ₁₂ H ₁₆ O ₄	Core scaffold for fragment-based design.
Molecular Weight	224.25 g/mol	Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
LogP (Octanol/Water)	-2.4 – 2.7	Moderate lipophilicity; likely good oral bioavailability (Lipinski compliant).
pKa (Acid)	-4.3 – 4.5	The ortho-methyl group exerts a steric effect, potentially twisting the carboxylate out of planarity, slightly reducing acidity compared to unsubstituted benzoic acid.
H-Bond Acceptors	4 (3 oxygens)	High potential for receptor interaction via ether oxygens.
H-Bond Donors	1 (Carboxylic acid)	Primary anchor point for salt bridge formation (e.g., with Arginine/Lysine residues).

Part 2: Retrosynthetic Analysis & Production Protocols

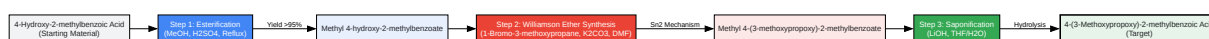
To ensure high purity and avoid the formation of ester byproducts (self-polymerization), a Protection-Alkylation-Deprotection strategy is the industry standard over direct alkylation.

Mechanism of Action (Synthetic Pathway)

- Protection: The carboxylic acid is masked as a methyl ester to prevent competitive O-alkylation at the carboxylate.

- Williamson Ether Synthesis: The phenolic hydroxyl at position 4 is alkylated using 1-bromo-3-methoxypropane. The ortho-methyl group at position 2 does not sterically hinder the para-position (4), allowing for high yields.
- Saponification: Controlled hydrolysis restores the acid functionality.

Visualization: Synthetic Workflow



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Figure 1: Step-wise synthetic pathway prioritizing regioselectivity and purification efficiency.

Detailed Experimental Protocol

Step 1: Preparation of Methyl 4-hydroxy-2-methylbenzoate

- Reagents: 4-Hydroxy-2-methylbenzoic acid (1.0 eq), Methanol (solvent/reactant), H₂SO₄ (cat.).
- Protocol: Dissolve acid in MeOH (10V). Add conc. H₂SO₄ (0.1 eq) dropwise. Reflux for 6 hours. Monitor by TLC (formation of less polar spot).
- Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.

Step 2: Alkylation (The Critical Step)

- Rationale: Use of Potassium Carbonate (K₂CO₃) in DMF is preferred over stronger bases (NaH) to minimize side reactions. The reaction is driven by the nucleophilicity of the phenoxide ion.
- Reagents: Methyl 4-hydroxy-2-methylbenzoate (1.0 eq), 1-Bromo-3-methoxypropane (1.2 eq), K₂CO₃ (2.0 eq), DMF (5V).
- Protocol:

- Suspend ester and K_2CO_3 in DMF.[1] Stir at RT for 30 min to generate the phenoxide.
- Add 1-Bromo-3-methoxypropane dropwise.
- Heat to 60°C for 4–6 hours. (Note: Higher temps may cause degradation of the methoxypropyl chain).
- Quench: Pour into ice water. The product usually precipitates as a solid or oil. Filter or extract with DCM.

Step 3: Saponification to Final Acid

- Reagents: Alkylated ester (1.0 eq), $LiOH \cdot H_2O$ (3.0 eq), THF/Water (3:1).
- Protocol: Stir mixture at RT for 12 hours. Acidify to pH 2–3 with 1N HCl. The product, **4-(3-Methoxypropoxy)-2-methylbenzoic acid**, will precipitate. Recrystallize from Ethanol/Water if necessary.

Part 3: Analytical Characterization (Self-Validating Systems)

To establish Trustworthiness, the identity of the molecule must be confirmed via specific spectral fingerprints.

Technique	Diagnostic Signal (Expected)	Structural Confirmation
¹ H-NMR (DMSO-d ₆)	δ 12.5 (s, 1H)	Carboxylic Acid (-COOH). Disappears with D ₂ O shake.
δ 7.8 (d, 1H)	Aromatic proton at C6 (ortho to acid).	
δ 6.8 (m, 2H)	Aromatic protons at C3/C5 (shielded by ether).	
δ 4.05 (t, 2H)	-O-CH ₂ -CH ₂ - (Ether linkage to ring).	
δ 3.45 (t, 2H)	-CH ₂ -CH ₂ -O-Me (Terminal ether methylene).	
δ 3.25 (s, 3H)	Terminal Methoxy group (-OCH ₃).	
δ 2.50 (s, 3H)	Methyl group on the ring (Ortho position).	
IR Spectroscopy	1680–1700 cm ⁻¹	C=O Stretch (Carboxylic acid dimer).
1240 cm ⁻¹	C-O-C Asymmetric stretch (Aryl alkyl ether).	
Mass Spectrometry	[M-H] ⁻ 223.2	Negative mode ionization (ESI) confirms the acidic mass.

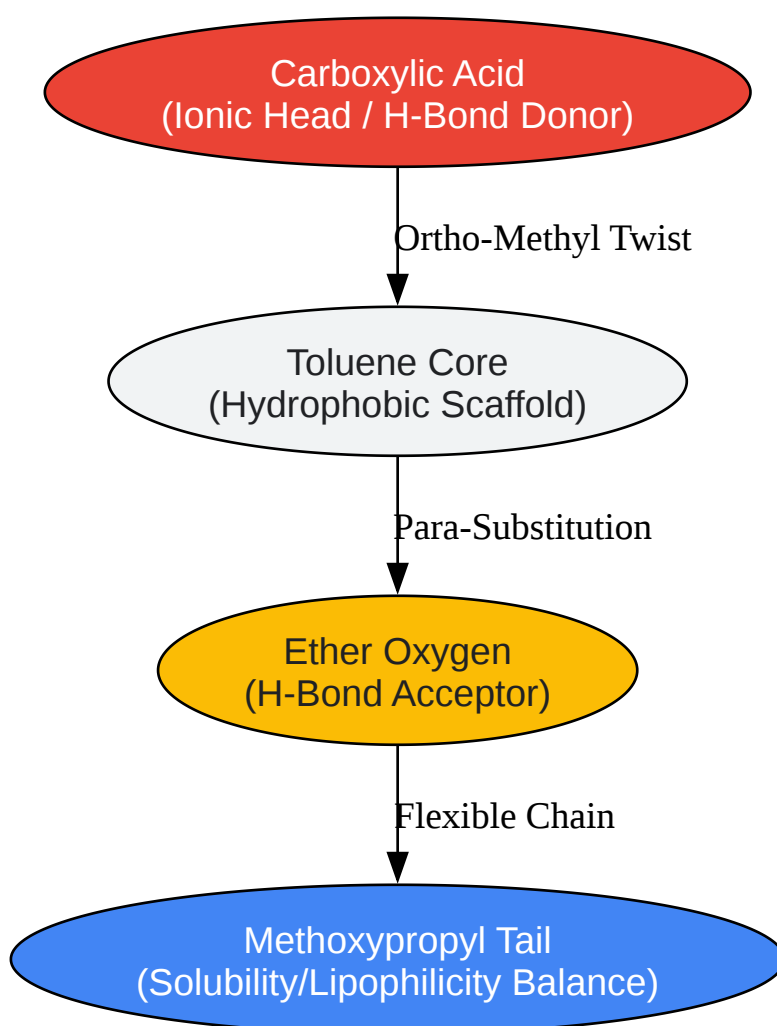
Part 4: Pharmacophore Application & Utility

This molecule acts as a versatile linker or headgroup in drug discovery.

- **Solubility Modulation:** The 3-methoxypropoxy tail is a classic "solubilizing tail." Unlike a simple propyl chain (lipophilic), the terminal oxygen accepts hydrogen bonds from water, improving the aqueous solubility of the parent scaffold without introducing a full charge.

- Ortho-Effect: The 2-methyl group forces the carboxylic acid out of coplanarity with the benzene ring. This "twist" can be exploited to fit into sterically demanding receptor pockets (e.g., PPAR γ or GPR40 agonists) where flat benzoic acids fail to bind selectively.
- Rabeprazole Analogy: The side chain is identical to the ether tail found in Rabeprazole (Aciphex), a blockbuster PPI. This suggests the chain is metabolically stable enough for oral administration but susceptible to specific CYP450 oxidations (O-dealkylation), which must be monitored during DMPK studies [1].

Visualization: Pharmacophore Map



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Figure 2: Pharmacophore mapping highlighting the functional zones of the molecule.

References

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